molecular formula C23H26N2O3 B11323058 2-[4-(propan-2-yl)phenoxy]-N-(8-propoxyquinolin-5-yl)acetamide

2-[4-(propan-2-yl)phenoxy]-N-(8-propoxyquinolin-5-yl)acetamide

Cat. No.: B11323058
M. Wt: 378.5 g/mol
InChI Key: RKEASGIZOLDCNR-UHFFFAOYSA-N
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Description

2-[4-(propan-2-yl)phenoxy]-N-(8-propoxyquinolin-5-yl)acetamide is a synthetic organic compound that belongs to the class of phenoxyacetamides This compound is characterized by the presence of a phenoxy group attached to an acetamide moiety, with additional substituents on the phenyl and quinoline rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(propan-2-yl)phenoxy]-N-(8-propoxyquinolin-5-yl)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Phenoxy Intermediate: The reaction between 4-(propan-2-yl)phenol and an appropriate halogenated acetic acid derivative under basic conditions to form the phenoxy intermediate.

    Quinoline Derivative Synthesis: The preparation of the 8-propoxyquinoline derivative through a series of reactions involving nitration, reduction, and alkylation.

    Coupling Reaction: The final step involves the coupling of the phenoxy intermediate with the quinoline derivative in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired acetamide compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-[4-(propan-2-yl)phenoxy]-N-(8-propoxyquinolin-5-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The phenoxy and quinoline rings can be oxidized under strong oxidizing conditions.

    Reduction: The nitro groups in the intermediates can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of quinoline N-oxides and phenoxy ketones.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenoxyacetamides and quinoline derivatives.

Scientific Research Applications

2-[4-(propan-2-yl)phenoxy]-N-(8-propoxyquinolin-5-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-[4-(propan-2-yl)phenoxy]-N-(8-propoxyquinolin-5-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(propan-2-yl)phenoxy]-N-(8-methoxyquinolin-5-yl)acetamide
  • 2-[4-(propan-2-yl)phenoxy]-N-(8-ethoxyquinolin-5-yl)acetamide
  • 2-[4-(propan-2-yl)phenoxy]-N-(8-butoxyquinolin-5-yl)acetamide

Uniqueness

2-[4-(propan-2-yl)phenoxy]-N-(8-propoxyquinolin-5-yl)acetamide is unique due to the specific combination of substituents on the phenoxy and quinoline rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C23H26N2O3

Molecular Weight

378.5 g/mol

IUPAC Name

2-(4-propan-2-ylphenoxy)-N-(8-propoxyquinolin-5-yl)acetamide

InChI

InChI=1S/C23H26N2O3/c1-4-14-27-21-12-11-20(19-6-5-13-24-23(19)21)25-22(26)15-28-18-9-7-17(8-10-18)16(2)3/h5-13,16H,4,14-15H2,1-3H3,(H,25,26)

InChI Key

RKEASGIZOLDCNR-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C2C(=C(C=C1)NC(=O)COC3=CC=C(C=C3)C(C)C)C=CC=N2

Origin of Product

United States

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